![molecular formula C11H15ClN2 B12636862 [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine: is a chemical compound with a unique structure that combines a chloropyridine moiety with a cyclopentylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentylmethanamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for pharmaceutical or research applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It may interact with specific biological targets, making it a candidate for drug development and other biomedical research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- [1-(2-Chloropyridin-3-yl)cyclopentyl]methanamine
- [1-(2-Chloropyridin-5-yl)cyclopentyl]methanamine
- [1-(2-Chloropyridin-6-yl)cyclopentyl]methanamine
Comparison: Compared to its analogs, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atom on the pyridine ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a distinct and valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15ClN2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
[1-(2-chloropyridin-4-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2 |
Clave InChI |
ORBLAAOUMAWVHO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)C2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


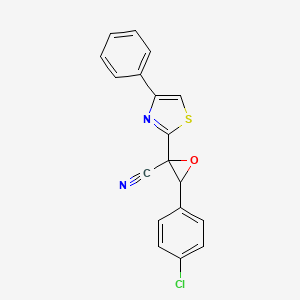
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)
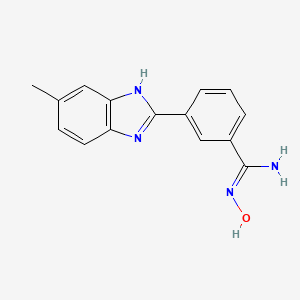
![5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide](/img/structure/B12636841.png)

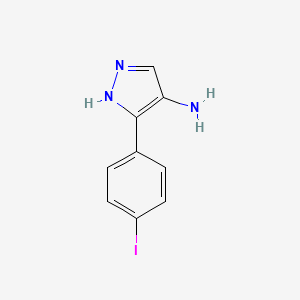
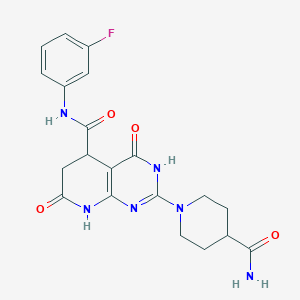

![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
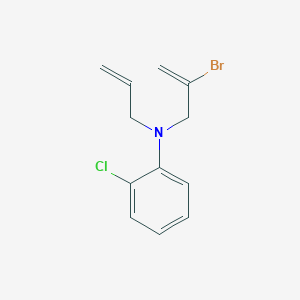
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
